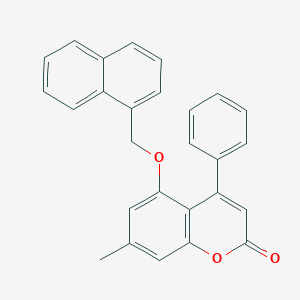![molecular formula C21H26N4O3S B11159877 N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B11159877.png)
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and a cyclohexanecarboxamide group, which contribute to its diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Pyrrolidinone Formation: The pyrrolidinone moiety can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with a cyclohexanecarboxamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of hydroxyl derivatives from the carbonyl group.
Substitution: Formation of substituted thiadiazole derivatives.
科学研究应用
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: can be compared with other similar compounds, such as:
N-{5-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: Differing by the absence of the methyl group on the phenyl ring.
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: Differing by the absence of the methoxy group on the phenyl ring.
These comparisons highlight the unique structural features and potential functional differences of This compound .
属性
分子式 |
C21H26N4O3S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
N-[5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H26N4O3S/c1-13-8-9-17(28-2)16(10-13)25-12-15(11-18(25)26)20-23-24-21(29-20)22-19(27)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3,(H,22,24,27) |
InChI 键 |
PGZWHVLDAOZLOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-methionine](/img/structure/B11159795.png)
![N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11159797.png)
![1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159809.png)
![(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B11159816.png)
![2-(2-chloro-6-fluorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11159818.png)
![ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11159821.png)

![1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11159847.png)
![4-({4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11159854.png)

![3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11159868.png)

![6-chloro-3-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11159876.png)
![6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11159882.png)
